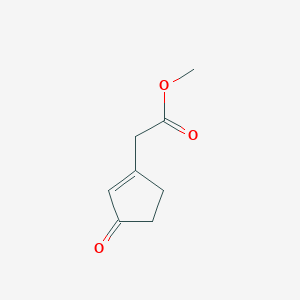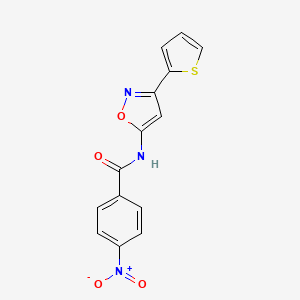![molecular formula C8H11LiO2 B14678191 Lithium, [3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-propynyl]- CAS No. 37566-51-1](/img/structure/B14678191.png)
Lithium, [3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-propynyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium, [3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-propynyl]- is an organolithium compound that features a lithium atom bonded to a propynyl group, which is further substituted with a tetrahydro-2H-pyran-2-yloxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium, [3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-propynyl]- typically involves the reaction of a suitable lithium reagent with a precursor molecule containing the propynyl and tetrahydro-2H-pyran-2-yloxy groups. One common method involves the use of lithium acetylide, which reacts with a protected alcohol derivative to form the desired compound. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent choice. The use of continuous flow reactors and automation can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Lithium, [3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-propynyl]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the propynyl group to an alkene or alkane.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the lithium compound under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alkenes or alkanes. Substitution reactions can lead to a variety of new organolithium compounds.
科学的研究の応用
Lithium, [3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-propynyl]- has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
作用機序
The mechanism by which lithium, [3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-propynyl]- exerts its effects involves the interaction of the lithium atom with various molecular targets. The lithium ion can coordinate with electron-rich sites on molecules, facilitating reactions such as nucleophilic addition and substitution. The tetrahydro-2H-pyran-2-yloxy group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and selectivity.
類似化合物との比較
Similar Compounds
Tetrahydropyran: A cyclic ether with a similar ring structure but lacking the propynyl and lithium groups.
Lithium acetylide: A simpler organolithium compound with a lithium atom bonded to an acetylide group.
Lithium, [3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-propynyl]- derivatives: Compounds with similar structures but different substituents on the propynyl group.
Uniqueness
Lithium, [3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-propynyl]- is unique due to its combination of a lithium atom, a propynyl group, and a tetrahydro-2H-pyran-2-yloxy group. This unique structure imparts specific reactivity and properties that are not found in simpler organolithium compounds or other cyclic ethers.
特性
IUPAC Name |
lithium;2-prop-2-ynoxyoxane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11O2.Li/c1-2-6-9-8-5-3-4-7-10-8;/h8H,3-7H2;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKFAUIZRFNPNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[C-]#CCOC1CCCCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11LiO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60447119 |
Source


|
| Record name | Lithium, [3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-propynyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37566-51-1 |
Source


|
| Record name | Lithium, [3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-propynyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

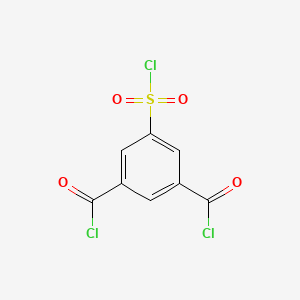
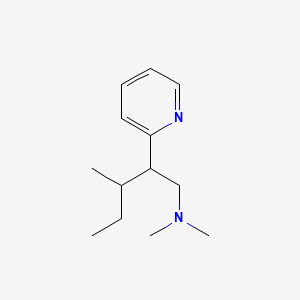


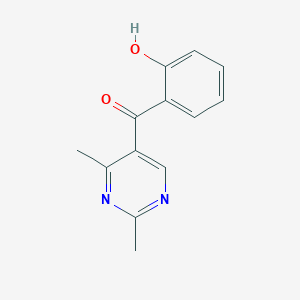
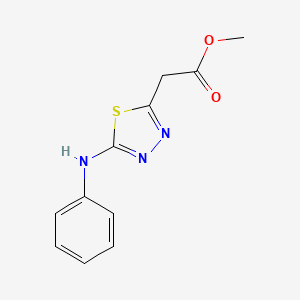
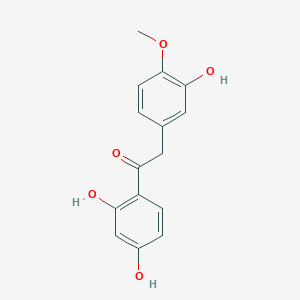

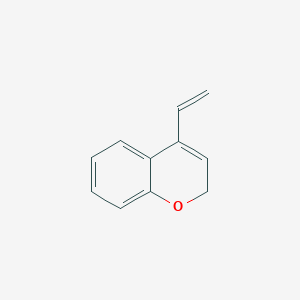
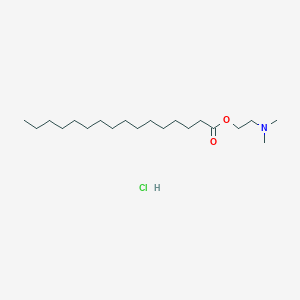
![But-2-enedioic acid;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;oxirane](/img/structure/B14678179.png)
